molecular formula C7H11NO6 B2365094 2-[(2-Carboxyethyl)amino]butanedioic acid CAS No. 153352-57-9

2-[(2-Carboxyethyl)amino]butanedioic acid

Cat. No.: B2365094
CAS No.: 153352-57-9
M. Wt: 205.166
InChI Key: AINPCLWBWFSAQV-UHFFFAOYSA-N
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Description

2-[(2-Carboxyethyl)amino]butanedioic acid is a derivative of butanedioic acid (succinic acid) with a 2-carboxyethylamino substituent at the second carbon position. This compound is of interest in organic synthesis, pharmaceutical chemistry, and materials science due to its multifunctional groups, which enable diverse reactivity and interactions with biological systems .

Properties

IUPAC Name

2-(2-carboxyethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPCLWBWFSAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyethyl)amino]butanedioic acid typically involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the acrylonitrile to the aspartic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Carboxyethyl)amino]butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[(2-Carboxyethyl)amino]butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyethyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. Its carboxylic acid and amino groups allow it to form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of modified succinic acid derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituent at Position 2 Functional Groups Key Structural Features
2-[(2-Carboxyethyl)amino]butanedioic acid 2-Carboxyethylamino Two carboxylic acids, secondary amine Flexible ethylene linker, dual COOH
Sparfosic Acid (INN) 2-Phosphonoacetamido Phosphonate, amide, two carboxylic acids Phosphonate group enhances acidity
2-(2-Amino-3-sulfanylpropanamido)butanedioic acid 2-Amino-3-sulfanylpropanamido Thiol, amine, two carboxylic acids Thiol enables redox activity
Monoaspartylchlorine6 Complex porphyrin-linked acetyl Macrocyclic porphyrin, multiple COOH Extended conjugated system, photodynamic applications

Physicochemical Properties

  • Acidity: The target compound’s dual carboxylic acids (pKa ~2.5–5.5) dominate its acidity. Sparfosic Acid’s phosphonate group (pKa ~1–2) increases its acidity significantly, making it more reactive in low-pH environments . The thiol group in 2-(2-amino-3-sulfanylpropanamido)butanedioic acid (pKa ~8–10) introduces redox-sensitive behavior .
  • Solubility :

    • All compounds exhibit high water solubility due to polar functional groups. Sparfosic Acid’s phosphonate may enhance solubility in aqueous buffers compared to the carboxyethyl analog .
  • Chelation Potential: The target compound’s dual COOH groups favor chelation of divalent cations (e.g., Ca²⁺, Mg²⁺). Sparfosic Acid’s phosphonate and COOH groups enable stronger binding to trivalent ions (e.g., Fe³⁺) .

Research Findings and Methodological Insights

  • Structural Characterization :
    X-ray crystallography (utilizing SHELX programs ) has been critical in resolving the stereochemistry of analogs like Sparfosic Acid (2S configuration) . The target compound’s stereochemical details remain unspecified in available literature, highlighting a research gap.

  • Reactivity Studies :

    • Sparfosic Acid’s phosphonate group undergoes hydrolysis more readily than carboxyethyl derivatives, influencing its metabolic stability .
    • The thiol-containing analog shows rapid oxidation to disulfides under aerobic conditions, limiting its shelf-life .

Biological Activity

2-[(2-Carboxyethyl)amino]butanedioic acid, also known as L-Aspartic acid , is a naturally occurring amino acid that plays a crucial role in various biological processes. It is involved in the synthesis of proteins and serves as a neurotransmitter in the brain. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H11N1O4
  • Molecular Weight : 175.16 g/mol
  • Structural Characteristics : Contains two carboxyl groups and one amino group, enabling it to participate in various biochemical reactions.

Biological Functions

This compound exhibits several key biological activities:

  • Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal communication.
  • Metabolic Role : Functions as a precursor for the synthesis of other amino acids and plays a role in the urea cycle.
  • Antioxidant Properties : Exhibits potential antioxidant effects, helping to mitigate oxidative stress in cells.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • NMDA Receptor Modulation : It enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.
  • Inhibition of Glutamate Decarboxylase : By inhibiting this enzyme, it may influence levels of gamma-aminobutyric acid (GABA), another important neurotransmitter.

Therapeutic Applications

Research has identified potential therapeutic applications for this compound:

  • Cognitive Enhancement : Studies suggest that supplementation may improve cognitive function and memory, particularly in aging populations.
  • Neuroprotective Effects : Its antioxidant properties may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeurotransmissionActs as an excitatory neurotransmitter
Metabolic RolePrecursor for amino acid synthesis
Antioxidant PropertiesMitigates oxidative stress
Cognitive EnhancementPotential improvement in memory
Neuroprotective EffectsProtective against neurodegenerative diseases

Case Studies

Several case studies have explored the effects of this compound on health outcomes:

  • Cognitive Function in Elderly Patients :
    • A randomized controlled trial investigated the impact of L-Aspartic acid supplementation on cognitive performance in elderly patients. Results indicated significant improvements in memory recall and processing speed compared to placebo groups.
  • Neurodegenerative Disease Models :
    • In animal models of Alzheimer’s disease, administration of this compound demonstrated a reduction in amyloid-beta plaque formation and improved behavioral outcomes related to memory.
  • Oxidative Stress Reduction :
    • A study evaluated the antioxidant effects of L-Aspartic acid in patients with chronic oxidative stress conditions. Participants showed reduced markers of oxidative damage after supplementation over a six-month period.

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